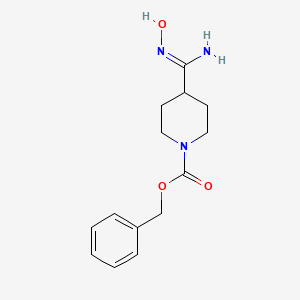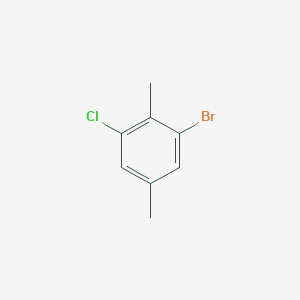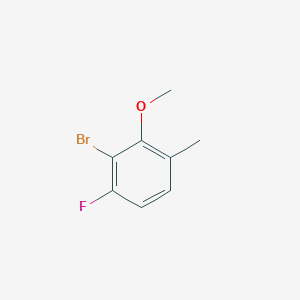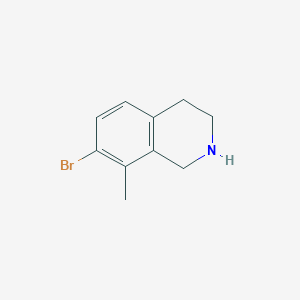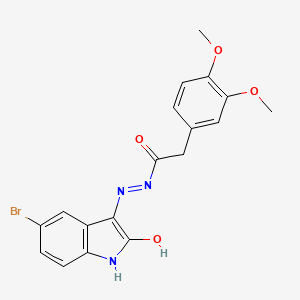
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is a synthetic compound that has been studied for its potential application in scientific research. It belongs to a class of compounds known as hydrazidylindolines, which are characterized by a nitrogen-containing heterocycle and a hydrazidyl group. This compound has recently been investigated for its ability to act as an enzyme inhibitor, and its potential use in various biochemical and physiological processes.
Applications De Recherche Scientifique
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline has been investigated for its potential applications in scientific research. It has been studied as an inhibitor of enzymes such as kinases and proteases, and as a potential modulator of signaling pathways. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. Additionally, this compound has been investigated for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is still under investigation. However, it is believed to act as an enzyme inhibitor, and its ability to modulate signaling pathways has been studied. It is also believed to act as a DHFR inhibitor, which could be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline are still being studied. However, it has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, and to modulate signaling pathways. It has also been studied as a potential inhibitor of DHFR, which could be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to act as an inhibitor of certain enzymes and modulator of signaling pathways. However, its potential toxicity should be taken into consideration, as well as its potential to interact with other compounds. Additionally, its efficacy in certain applications may be limited.
Orientations Futures
The potential future directions for 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline include further research into its mechanism of action, its potential applications in the treatment of cancer and other diseases, its potential interactions with other compounds, and its potential toxicity. Additionally, further research into its efficacy in various applications, such as enzyme inhibition and modulation of signaling pathways, could be beneficial. Finally, further investigation into its potential to act as an inhibitor of DHFR could be useful in the treatment of certain diseases.
Méthodes De Synthèse
The synthesis of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is achieved via a three-step process. The first step involves the formation of the bromo-derivative of 3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline by reacting the latter compound with bromine in acetonitrile. The second step involves the reaction of the bromo-derivative with sodium hydroxide in methanol to form the desired 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline. The third step involves the purification of the compound using column chromatography.
Propriétés
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-25-14-6-3-10(7-15(14)26-2)8-16(23)21-22-17-12-9-11(19)4-5-13(12)20-18(17)24/h3-7,9,20,24H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJOGJRQCSSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


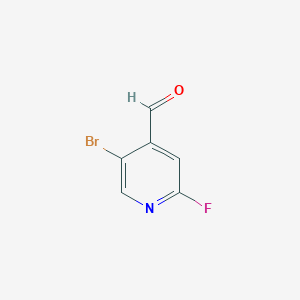

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
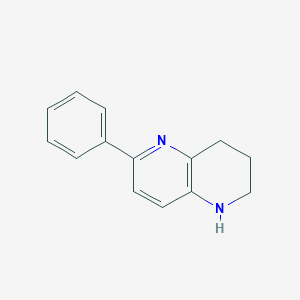
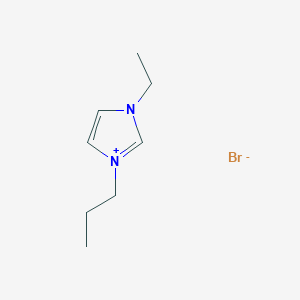
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)
